Fmoc-L-HomoArg(OtBu,Pbf)-OH
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Overview
Description
Fmoc-L-HomoArg(OtBu,Pbf)-OH: is a synthetic derivative of the amino acid homoarginine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-HomoArg(OtBu,Pbf)-OH typically involves the protection of the amino and guanidino groups of homoarginine. The Fmoc group is introduced to protect the amino group, while the tert-butyl (OtBu) and pentamethylbenzyl (Pbf) groups protect the guanidino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-HomoArg(OtBu,Pbf)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc, OtBu, and Pbf protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of OtBu and Pbf groups.
Coupling: Reagents such as HBTU, DIC, and DIPEA are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-HomoArg(OtBu,Pbf)-OH is used in the synthesis of complex peptides and proteins. It allows for the incorporation of homoarginine residues, which can enhance the stability and activity of peptides.
Biology
In biological research, peptides containing homoarginine are studied for their potential roles in enzyme inhibition and receptor binding. This compound is used to synthesize these peptides for various assays and experiments.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for treating diseases such as cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides containing Fmoc-L-HomoArg(OtBu,Pbf)-OH depends on the specific peptide sequence and target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Arg(OtBu)-OH: Similar to Fmoc-L-HomoArg(OtBu,Pbf)-OH but with a shorter side chain.
Fmoc-L-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis with different protecting groups.
Uniqueness
This compound is unique due to its specific protecting groups and the presence of the homoarginine residue, which can impart distinct properties to the synthesized peptides, such as increased stability and activity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N4O8S/c1-23-24(2)34(25(3)30-21-39(7,8)50-33(23)30)52(47,48)43-36(42-51-38(4,5)6)40-20-14-13-19-32(35(44)45)41-37(46)49-22-31-28-17-11-9-15-26(28)27-16-10-12-18-29(27)31/h9-12,15-18,31-32H,13-14,19-22H2,1-8H3,(H,41,46)(H,44,45)(H2,40,42,43)/t32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOITQXGMLTGEC-YTTGMZPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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